Dioscin

Vue d'ensemble

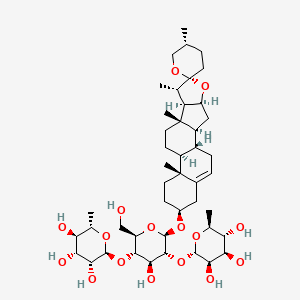

Description

La dioscine est une saponine stéroïdienne naturelle qui peut être isolée de diverses plantes médicinales, en particulier celles appartenant à la famille des Dioscoréacées, telles que la Dioscorea villosa . Elle a gagné en popularité en raison de ses nombreux avantages médicaux, notamment ses actions protectrices contre diverses malignités humaines et les troubles métaboliques .

Méthodes De Préparation

La dioscine peut être préparée à partir de Trigonella foenum-graecum en utilisant la séparation par mousse combinée à la chromatographie liquide haute performance préparative (Prep-HPLC) . Cette méthode implique l'utilisation de bulles pour absorber le matériau moussant à la surface de la bulle, qui est ensuite séparé et purifié . La structure de la dioscine est confirmée à l'aide de techniques telles que la spectroscopie infrarouge à transformée de Fourier (FI-IR), la spectrométrie de masse à haute résolution (HRMS), la résonance magnétique nucléaire du carbone-13 (13C-RMN) et la résonance magnétique nucléaire du proton (1H-RMN) .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Dioscin undergoes hydrolysis to yield diosgenin, a precursor for steroidal drugs. This reaction is catalyzed by acids, bases, or enzymes, breaking the glycosidic bonds between the trisaccharide (two α-L-rhamnose and one β-D-glucose) and the diosgenin core.

Table 1: Hydrolysis Methods and Yields of Diosgenin from this compound

-

Mechanism : Acid hydrolysis protonates the glycosidic oxygen, leading to cleavage. Enzymatic methods use cellulases to selectively hydrolyze β-1,4-glycosidic bonds .

-

Applications : Industrial-scale diosgenin production for contraceptive and anti-inflammatory drugs .

Derivatization of Diosgenin (Post-Hydrolysis)

Diosgenin, obtained from this compound hydrolysis, undergoes structural modifications to enhance bioactivity. Key reactions include spiroacetal ring opening, esterification, and click chemistry.

(a) Spiroacetal Ring Opening

-

Reaction : Treatment with HCl/MeOH opens diosgenin’s spiroacetal ring, yielding dihydrodiosgenin.

-

Application : Dihydrodiosgenin shows 7-fold higher anti-inflammatory activity than diosgenin in acute pancreatitis models .

(b) Esterification

-

Example : Diosgenin reacts with betulinic acid via Steglich esterification (DCC/DMAP) to form conjugates.

-

Conditions :

(c) Click Chemistry

-

Reaction : Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition introduces triazole rings for targeted drug delivery.

-

Application : Enhances cytotoxicity against HepG2 cells (IC<sub>50</sub>: 1.9 μM vs. 30.04 μM for diosgenin) .

Direct Modification of this compound

While limited, direct modifications of this compound’s trisaccharide moiety have been explored:

(a) Carbamate Derivatives

-

Synthesis : this compound reacts with p-nitrophenyl chloroformate to form intermediates, followed by amine coupling.

-

Result : (22R,25R)-3β-(N-benzylcarboxylate)-5-en-20α-spirostan exhibits anti-Alzheimer’s activity .

(b) Glycosidic Bond Functionalization

-

Oxidation : TEMPO-mediated oxidation of primary hydroxyl groups on rhamnose units to carboxylic acids.

-

Application : Improves solubility for intravenous formulations .

Key Challenges in this compound Reactivity

Applications De Recherche Scientifique

Antitumor Activity

Mechanism of Action

Dioscin exhibits significant antitumor effects through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Studies have shown that this compound can inhibit the viability of various cancer cell lines, such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cells.

Case Study: Non-Small Cell Lung Cancer

In a study involving NSCLC cell lines (A549, HCC827, H1975), this compound was found to reduce cell viability by over 90% at a concentration of 5 μM after 72 hours. The compound also induced apoptosis, evidenced by increased levels of apoptotic markers and decreased expression of the anti-apoptotic protein survivin .

Table 1: Effects of this compound on NSCLC Cell Lines

| Cell Line | This compound Concentration (μM) | Viability Reduction (%) | Apoptosis Induction |

|---|---|---|---|

| A549 | 5 | >90 | Yes |

| HCC827 | 5 | >90 | Yes |

| H1975 | 5 | >90 | Yes |

Colorectal Cancer

This compound also demonstrated inhibitory effects on HCT116 colorectal cancer cells by promoting apoptosis and suppressing migration through modulation of the Notch1 signaling pathway .

Table 2: this compound's Impact on HCT116 Cells

| Parameter | Control Group (%) | This compound Treatment (%) |

|---|---|---|

| Cell Viability | 100 | 71.40 (5 μg/mL) |

| Apoptosis Markers | Baseline | Increased |

| Migration Rate | Baseline | Significantly Reduced |

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly against Alzheimer's disease (AD). Research indicates that it can protect neurons from Aβ1–42 oligomers-induced neurotoxicity, potentially reducing neuronal damage or death associated with AD .

Table 3: Neuroprotective Effects of this compound

| Treatment | Neuronal Damage Reduction (%) |

|---|---|

| Control | 0 |

| This compound | Significant Reduction |

Metabolic Disorders

Recent studies have highlighted this compound's role in managing obesity and metabolic syndrome. It has been shown to inhibit triglyceride accumulation and modulate lipid metabolism by downregulating specific genes involved in fat storage .

Case Study: Obesity Management

In an animal model, this compound significantly decreased triglyceride levels and downregulated key enzymes involved in lipid synthesis, indicating its potential as an anti-obesity agent .

Table 4: Effects of this compound on Lipid Metabolism

| Parameter | Control Group (mg/dL) | This compound Treatment (mg/dL) |

|---|---|---|

| Triglycerides | Elevated | Significantly Reduced |

| GPAT Expression | High | Downregulated |

| DGAT1 Expression | High | Downregulated |

Mécanisme D'action

Dioscin exerts its effects by bringing about structural changes at a nuclear level, attacking the mitochondria, or modifying gene expression levels . It targets infected or diseased tissue without harming unaffected cells, making it an efficient but nontoxic drug . The underlying mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Comparaison Avec Des Composés Similaires

La dioscine est unique par rapport aux autres composés naturels en raison de sa large gamme d'activités pharmacologiques et de sa capacité à cibler des voies moléculaires spécifiques . Des composés similaires comprennent la diosgénine, la curcumine et la rottlerine . La diosgénine est une autre saponine stéroïdienne aux propriétés similaires, tandis que la curcumine et la rottlerine sont connues pour leurs effets anti-inflammatoires et anticancéreux .

Activité Biologique

Dioscin is a natural steroid saponin predominantly found in various plants, particularly from the Dioscorea species. It has garnered significant interest in recent years due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and relevant case studies.

This compound exerts its biological effects through multiple pathways:

- Apoptosis Induction : this compound promotes apoptosis in cancer cells by modulating key proteins involved in cell survival and death. It has been shown to increase the Bax/Bcl-2 ratio and activate caspase-3, leading to programmed cell death in various cancer cell lines, including colorectal cancer (HCT116) and lung cancer (A549) cells .

- Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in hepatocarcinoma cells and S-phase arrest in colorectal cancer cells. This is mediated through the downregulation of cyclins and checkpoint kinases, which are crucial for cell cycle progression .

- Inhibition of Migration and Invasion : this compound reduces the migratory and invasive capabilities of cancer cells by inhibiting matrix metalloproteinases (MMP2 and MMP9) and modulating signaling pathways such as Notch1 .

- Anti-Angiogenic Effects : this compound has demonstrated the ability to suppress angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor VEGFR2, thereby inhibiting blood vessel formation necessary for tumor growth .

Antitumor Activity Across Cancer Types

This compound has shown promising antitumor effects across various types of cancers:

Case Studies

-

Colorectal Cancer (CRC) :

A study investigated the effects of this compound on HCT116 cells. Results showed that this compound significantly inhibited cell growth and induced apoptosis through modulation of the Notch1 signaling pathway. The Bax/Bcl-2 ratio increased while caspase-3 levels were elevated, indicating a strong apoptotic response . -

Lung Cancer :

This compound was tested on A549 lung cancer cells, where it induced apoptosis via multiple pathways, including the prostaglandin E2 pathway. The study highlighted this compound's potential as a therapeutic agent for lung cancer due to its ability to trigger programmed cell death effectively . -

Hepatocellular Carcinoma :

Research indicated that this compound caused G2/M phase arrest in hepatocarcinoma cells, leading to significant apoptosis. This effect was linked to DNA damage and subsequent activation of apoptotic pathways .

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNONINPVFQTJOC-ZGXDEBHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19057-60-4 | |

| Record name | (+)-Dioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19057-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.